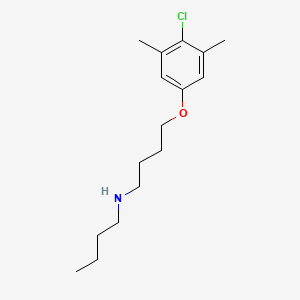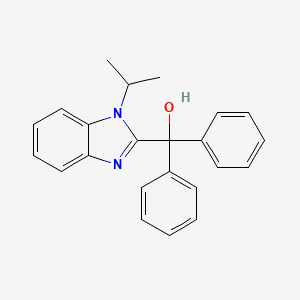![molecular formula C20H22N4O2S B4989262 2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly used in the field of scientific research for its various biochemical and physiological effects.
作用機序
The mechanism of action of 2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide involves the inhibition of carbonic anhydrase and aldose reductase enzymes. The compound binds to the active site of these enzymes and prevents their normal function. This leads to a decrease in the production of acid and the development of diabetic complications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of carbonic anhydrase and aldose reductase enzymes. This leads to a decrease in the production of acid and the development of diabetic complications. The compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its ability to inhibit carbonic anhydrase and aldose reductase enzymes, which makes it a useful tool for studying the role of these enzymes in various physiological processes. The compound also has anti-inflammatory and antioxidant properties, which can be useful in studying the role of inflammation and oxidative stress in various diseases.
The limitations of using this compound in lab experiments include its potential toxicity and side effects. The compound can also be expensive and difficult to synthesize, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide in scientific research. One direction is the development of new derivatives of the compound with improved efficacy and reduced toxicity. Another direction is the investigation of the compound's potential use in the treatment of various diseases, such as diabetes, inflammation, and cancer. Finally, the compound can be used in the development of new diagnostic tools for the detection of various diseases.
Conclusion:
In conclusion, this compound is a useful tool in scientific research due to its various biochemical and physiological effects. The compound has been extensively used as an inhibitor of carbonic anhydrase and aldose reductase enzymes, and it has also been shown to have anti-inflammatory and antioxidant properties. While the compound has some limitations, such as potential toxicity and side effects, there are several future directions for its use in scientific research.
合成法
The synthesis of 2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with 3-methylbenzylamine and hydrazine hydrate. The reaction takes place in a mixture of ethanol and water, and the product is obtained after purification by recrystallization.
科学的研究の応用
2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide has been extensively used in scientific research for its various biochemical and physiological effects. It has been used as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. The compound has also been used as an inhibitor of the enzyme aldose reductase, which is involved in the development of diabetic complications.
特性
IUPAC Name |
2-ethyl-5-[6-[(3-methylphenyl)methylamino]pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-16-7-8-17(12-19(16)27(21,25)26)18-9-10-20(24-23-18)22-13-15-6-4-5-14(2)11-15/h4-12H,3,13H2,1-2H3,(H,22,24)(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYBRQJCSZKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NCC3=CC=CC(=C3)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)



![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)